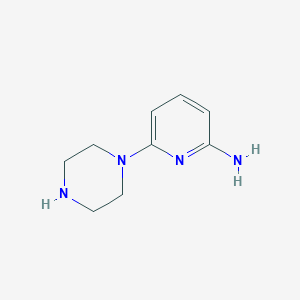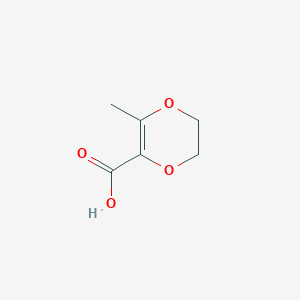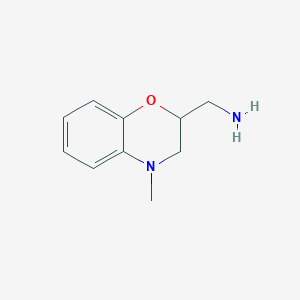
6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one
Vue d'ensemble
Description
6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyridone derivative that has a trifluoromethyl group attached to it, making it a unique compound with interesting properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Substituted Pyrazolines and Pyridines
The compound is used in the synthesis of various trifluoromethyl-substituted pyrazolines and pyridines. For example, the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment of related compounds under specific conditions, showing the versatility of this compound in chemical synthesis (Palka et al., 2014).
Role in Organometallic Chemistry
It's involved in the creation of novel organometallic compounds. For example, the formation of electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles, indicating its role in complex molecular structures with potential applications in various fields (Hildebrandt et al., 2011).
Catalysis and Chemical Reactions
The compound facilitates certain types of chemical reactions. For instance, a bulky organoborane catalyst was used in the 1,4-hydroboration of pyridines, demonstrating the compound's potential in catalyzing specific chemical processes (Fan et al., 2015).
Microwave-Assisted Synthesis of Hybrid Analogs
It's used in the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogs. This highlights its utility in the efficient synthesis of complex hybrid molecules with potential biological applications (Jha & Ramarao, 2017).
X-ray Crystallography Investigations
The compound is a subject of structural analysis using X-ray crystallography. This kind of research provides detailed insights into its molecular structure, which is crucial for understanding its chemical properties and potential applications (Liu et al., 2013).
Spectroscopy and Computational Chemistry
the vibrational spectra and molecular structure of related compounds. These studies are essential in determining the electronic and physical properties of such compounds, which could have implications in various fields including materials science and pharmaceuticals (Bahgat et al., 2009).
Fabrication of OLEDs
This compound plays a role in the synthesis of diiridium complexes used in the fabrication of organic light-emitting diodes (OLEDs). Such applications demonstrate the potential of this compound in the field of advanced materials and electronics (Liao et al., 2018).
Synthetic Analogs in Drug Discovery
It's involved in the synthesis of biologically relevant synthetic analogs. The compound is used in spectral and structural studies, with potential implications in drug discovery and pharmaceutical research (Kumar et al., 2020).
Synthesis of Imidazo Pyrimidine Compounds
It is integral in the synthesis of novel imidazo[1,2-a]pyrimidine compounds, indicating its significance in creating diverse chemical structures, which may find applications in various fields including medicinal chemistry (Liu, 2013).
Investigations in Chromeno Pyridine Derivatives
This compound is used in the multicomponent reaction to synthesize chromeno[2,3-b]pyridine derivatives, showcasing its utility in complex chemical syntheses. The study of these derivatives provides insights into their properties and potential applications (Ryzhkova et al., 2023).
Anticancer Agent Synthesis
The compound is used in the synthesis of novel alkyl amide functionalized pyrazolo[3,4-b]pyridine derivatives, which are potential anticancer agents. This highlights its importance in the development of new therapeutic agents (Chavva et al., 2013).
Poly(ether-imide) Synthesis
Wang et al., 2008)](https://consensus.app/papers/synthesis-properties-pyridinebridged-polyetherimides-wang/2d065aaedf495a38bb95f2b6105efca4/?utm_source=chatgpt).
Propriétés
IUPAC Name |
6-phenyl-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-6-10(16-11(17)7-9)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOFHZOUVBKGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571534 | |
| Record name | 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one | |
CAS RN |
22122-89-0 | |
| Record name | 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








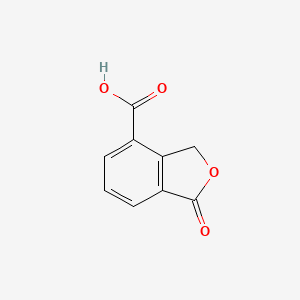
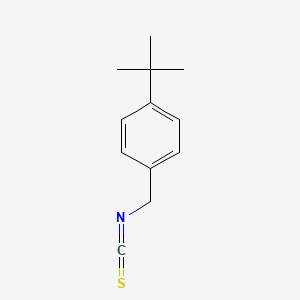


![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)
